![molecular formula C17H13NO B3042407 3-methoxy-11H-benzo[a]carbazole CAS No. 6132-90-7](/img/structure/B3042407.png)
3-methoxy-11H-benzo[a]carbazole
Overview
Description
3-methoxy-11H-benzo[a]carbazole is a compound with the molecular formula C17H13NO . It has a molecular weight of 247.29 g/mol . The compound consists of a carbazole skeleton with a methoxybenzene ring fused to the carbazole .
Synthesis Analysis
The synthesis of derivatives of carbazole alkaloids, such as 3-methoxy-11H-benzo[a]carbazole, has been described in the literature. One method involves the cyclotrimerization [2 + 2 + 2] of ruthenium-catalyzed diynamides diarylacetylenes . Another approach involves a Pd-catalyzed alkyne annulation process .Molecular Structure Analysis
The molecular structure of 3-methoxy-11H-benzo[a]carbazole includes a carbazole skeleton with a methoxybenzene ring fused to the carbazole . The carbazole skeleton is nearly planar .Physical And Chemical Properties Analysis
3-methoxy-11H-benzo[a]carbazole has a molecular weight of 247.29 g/mol and a molecular formula of C17H13NO . It has a computed XLogP3-AA of 4.6, a hydrogen bond donor count of 1, and a hydrogen bond acceptor count of 1 . The compound also has a rotatable bond count of 1 .Scientific Research Applications
Synthesis of Functionalized Carbazoles
Carbazoles, including 3-methoxy-11H-benzo[a]carbazole, are used in innovative cascade annulation methods for preparing functionalized carbazoles and their related polyaromatic heterocyclic compounds . These compounds are synthesized via Lewis acid-mediated Friedel–Crafts arylation, electrocyclization, intramolecular cyclization, cycloaddition, C–N bond-formations, aromatization, and cascade domino reactions .
Pharmaceutical Applications
Carbazole derivatives, including 3-methoxy-11H-benzo[a]carbazole, have been found in several synthetic applications in pharma industries . They are used in the syntheses of indole alkaloids , which have a wide range of biological activities.
Antitumor Activity
Some benzo[a]carbazoles, potentially including 3-methoxy-11H-benzo[a]carbazole, exhibit a pronounced antitumor activity against leukemia, renal tumor, colon cancer, and malignant melanoma tumor cell lines .
Energy Devices
Carbazole derivatives are used in energy devices . Their unique properties make them suitable for use in a variety of applications, including as components in organic light-emitting diodes (OLEDs) and solar cells.
Materials Science
In the field of materials science, carbazole derivatives are used due to their unique properties . They can be used in the production of high-performance materials, including polymers and resins.
Photographic Materials
Benzo[a]carbazole derivatives have extensive application as photographic materials . Their unique photochemical properties make them suitable for use in a variety of photographic applications.
Safety and Hazards
The safety data sheet for 11H-Benzo[a]carbazole, a related compound, indicates that it is harmful if swallowed, causes serious eye irritation, and is toxic to aquatic life with long-lasting effects . It is recommended to avoid dust formation, avoid breathing mist, gas or vapors, avoid contact with skin and eyes, and use personal protective equipment .
properties
IUPAC Name |
3-methoxy-11H-benzo[a]carbazole | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H13NO/c1-19-12-7-9-13-11(10-12)6-8-15-14-4-2-3-5-16(14)18-17(13)15/h2-10,18H,1H3 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YHTWDUXFJSVHGM-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC2=C(C=C1)C3=C(C=C2)C4=CC=CC=C4N3 | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H13NO | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
247.29 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
3-methoxy-11H-benzo[a]carbazole |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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